molecular formula C17H27N3O3 B4447272 3,4-dimethoxy-N-[3-(4-methyl-1-piperazinyl)propyl]benzamide

3,4-dimethoxy-N-[3-(4-methyl-1-piperazinyl)propyl]benzamide

Cat. No. B4447272
M. Wt: 321.4 g/mol
InChI Key: GJCSKEHCCNQCFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dimethoxy-N-[3-(4-methyl-1-piperazinyl)propyl]benzamide is a chemical compound that is used in scientific research. It is also known as DMPB and is a selective dopamine D3 receptor antagonist. This compound has been studied for its potential role in the treatment of various neurological disorders.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-[3-(4-methyl-1-piperazinyl)propyl]benzamide involves its ability to selectively block dopamine D3 receptors. This results in a decrease in dopamine signaling in the brain, which can have various effects depending on the specific disorder being targeted.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3,4-dimethoxy-N-[3-(4-methyl-1-piperazinyl)propyl]benzamide are primarily related to its role as a dopamine D3 receptor antagonist. This can result in a decrease in dopamine signaling in the brain, which can have various effects on behavior, mood, and cognition.

Advantages and Limitations for Lab Experiments

The advantages of using 3,4-dimethoxy-N-[3-(4-methyl-1-piperazinyl)propyl]benzamide in lab experiments include its selectivity for dopamine D3 receptors, which can help to isolate the effects of dopamine signaling in the brain. However, the limitations of using this compound include its potential for off-target effects and the need for careful dosing to avoid unwanted side effects.

Future Directions

There are several future directions for research on 3,4-dimethoxy-N-[3-(4-methyl-1-piperazinyl)propyl]benzamide. These include:
1. Further studies on the potential use of this compound in the treatment of neurological disorders such as Parkinson's disease, schizophrenia, and drug addiction.
2. Development of more selective dopamine D3 receptor antagonists that can be used to further isolate the effects of dopamine signaling in the brain.
3. Studies on the potential role of dopamine D3 receptors in other neurological processes, such as learning and memory.
4. Development of new methods for synthesizing and purifying 3,4-dimethoxy-N-[3-(4-methyl-1-piperazinyl)propyl]benzamide to improve its availability for scientific research.
In conclusion, 3,4-dimethoxy-N-[3-(4-methyl-1-piperazinyl)propyl]benzamide is a chemical compound that has been studied for its potential role in the treatment of various neurological disorders. Its selective blocking of dopamine D3 receptors has been shown to have various effects on behavior, mood, and cognition. Further research is needed to fully understand the potential of this compound and to develop more selective dopamine D3 receptor antagonists.

Scientific Research Applications

The scientific research application of 3,4-dimethoxy-N-[3-(4-methyl-1-piperazinyl)propyl]benzamide is primarily focused on its role as a selective dopamine D3 receptor antagonist. This compound has been studied for its potential use in the treatment of various neurological disorders such as Parkinson's disease, schizophrenia, and drug addiction.

properties

IUPAC Name

3,4-dimethoxy-N-[3-(4-methylpiperazin-1-yl)propyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O3/c1-19-9-11-20(12-10-19)8-4-7-18-17(21)14-5-6-15(22-2)16(13-14)23-3/h5-6,13H,4,7-12H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJCSKEHCCNQCFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCCNC(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dimethoxy-N-[3-(4-methylpiperazin-1-yl)propyl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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